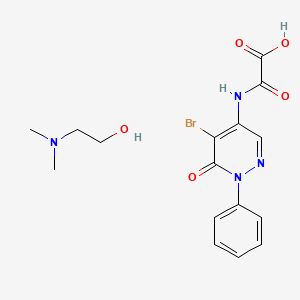
Oxapyrazon-dimolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of oxapyrazon-dimolamine involves the reaction of 5-bromo-1,6-dihydro-6-oxo-1-phenylpyridazin-4-yloxamic acid with 2-(dimethylamino)ethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product
化学反応の分析
Oxapyrazon-dimolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its herbicidal properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the bromine atom or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Oxapyrazon-dimolamine has been studied for its herbicidal properties, particularly its ability to control weeds in crops like sugarbeet, redbeet, maize, and sorghum . Its selective mode of action makes it effective against a variety of common weeds, including nightshade, common nettle, chickweed, clover, and plantain . due to its obsolescence, current research applications are limited.
作用機序
The herbicidal activity of oxapyrazon-dimolamine is attributed to its ability to inhibit specific enzymes involved in plant growth. By interfering with these enzymes, the compound disrupts essential metabolic pathways, leading to the death of the targeted weeds
類似化合物との比較
Oxapyrazon-dimolamine belongs to the pyridazinone herbicide group. Similar compounds in this group include:
Pyridate: Another pyridazinone herbicide used for weed control in various crops.
Bromacil: A herbicide with a similar mode of action but different chemical structure.
Lenacil: Used for pre-emergence weed control in sugarbeet and other crops.
Compared to these compounds, this compound’s uniqueness lies in its specific chemical structure and the particular weeds it targets. its obsolescence and lack of current approval limit its practical applications.
特性
CAS番号 |
25316-57-8 |
|---|---|
分子式 |
C16H19BrN4O5 |
分子量 |
427.25 g/mol |
IUPAC名 |
2-[(5-bromo-6-oxo-1-phenylpyridazin-4-yl)amino]-2-oxoacetic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C12H8BrN3O4.C4H11NO/c13-9-8(15-10(17)12(19)20)6-14-16(11(9)18)7-4-2-1-3-5-7;1-5(2)3-4-6/h1-6H,(H,15,17)(H,19,20);6H,3-4H2,1-2H3 |
InChIキー |
ZAIWHXZLOUBQCG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCO.C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC(=O)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















